molecular formula C15H18N6O2S B5762427 1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxamide

1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxamide

Cat. No.: B5762427
M. Wt: 346.4 g/mol
InChI Key: BYIUQZOZJUGELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxamide is a synthetic small molecule characterized by a central piperidine-4-carboxamide scaffold linked via an acetyl-sulfanyl bridge to a 1-phenyl-1H-tetrazol-5-yl moiety. Key structural features include:

  • Tetrazole ring: Known for metabolic stability and hydrogen-bonding capacity, enhancing target affinity .
  • Sulfanyl-acetyl linkage: May influence redox sensitivity or disulfide bond formation.
  • Piperidine-4-carboxamide: Provides conformational flexibility and hydrogen-bonding sites, often critical for receptor interactions.

This compound’s structural design suggests applications in medicinal chemistry, possibly targeting enzymes or receptors where tetrazole and carboxamide motifs are prevalent, such as protease inhibitors or GPCR modulators.

Properties

IUPAC Name

1-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2S/c16-14(23)11-6-8-20(9-7-11)13(22)10-24-15-17-18-19-21(15)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H2,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIUQZOZJUGELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tet

Biological Activity

1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxamide is a compound featuring a tetrazole ring, a piperidine moiety, and a sulfanyl group. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's design is based on the bioisosteric properties of tetrazoles, which can mimic carboxylic acids in biological systems, enhancing its interaction with various molecular targets.

PropertyValue
Molecular Formula C16H16N6OS2
Molecular Weight 372.5 g/mol
IUPAC Name 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
InChI Key CZKINMSAPXFIEQ-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole moiety can act as a carboxylate mimic, allowing it to bind effectively to enzyme active sites or receptor binding domains. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor functions, resulting in various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds derived from tetrazoles. For instance, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that these compounds could inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 31.25 μg/mL to 125 μg/mL depending on the specific derivative tested .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and diabetes . The inhibition mechanism involves binding at the active site, preventing substrate access and subsequent enzymatic activity.

Case Studies

  • Antimicrobial Testing : A study synthesized various derivatives of tetrazole-based compounds and evaluated their antimicrobial activities against E. coli and S. aureus. The results indicated that certain modifications on the phenyl group significantly enhanced antimicrobial efficacy, demonstrating the importance of structural optimization in drug design .
  • Enzyme Activity Modulation : Another case involved testing the compound's effect on PTP1B activity. The compound was found to exhibit competitive inhibition, suggesting it could serve as a lead compound for developing new antidiabetic agents .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Tetrazole Ring

  • Cyclopropane’s rigidity may alter binding kinetics compared to the phenyl variant . Similar acetamide linkage but lacks the piperidine-carboxamide moiety, limiting conformational diversity.
  • Montelukast (): Contains a tetrazole and sulfanyl group but integrates a 7-chloroquinoline and extended alkyl chain. Clinically used as a leukotriene antagonist; the quinoline group enables distinct receptor targeting compared to the phenyl-tetrazole in the target compound .

Variations in the Acetyl-Piperidine-Carboxamide Moiety

  • 6-Chloro-3-(4-morpholinylmethyl)-4(3H)-quinazolinone (923191-33-7): Replaces the piperidine-carboxamide with a morpholinylmethyl-quinazolinone system, introducing a basic nitrogen and planar heterocycle. This may enhance solubility but reduce flexibility .
  • N-[2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide (925550-64-7): Substitutes the tetrazole with a benzodioxole-carboxamide, prioritizing hydrogen-bonding over aromatic interactions .

Structural Comparison Table

Compound Tetrazole Substituent Core Scaffold Key Functional Groups
Target Compound Phenyl Piperidine-4-carboxamide Sulfanyl-acetyl, tetrazole
923121-29-3 Cyclopropyl Acetamide Sulfanyl-acetyl, tetrazole
Montelukast 7-Chloroquinoline Alkyl chain + carboxylate Sulfanyl, tetrazole, quinoline
925550-64-7 None Benzodioxole-carboxamide Pyridinylamino, benzodioxole

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP) : The phenyl group in the target compound likely increases logP compared to cyclopropyl analogs, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Metabolic Stability : Tetrazole rings resist oxidative metabolism; however, the phenyl group may enhance CYP450 binding compared to smaller substituents .
  • Solubility : Piperidine-carboxamide and acetyl-sulfanyl linkages may improve solubility relative to purely aromatic analogs (e.g., benzodioxole derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.